2-Hydroxyoctadecanoic acid

説明

Structural Classification within Alpha-Hydroxy Fatty Acid Biochemistry

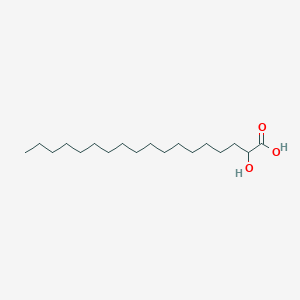

2-Hydroxyoctadecanoic acid is classified as a long-chain alpha-hydroxy fatty acid. nih.gov Structurally, it is a derivative of octadecanoic acid (stearic acid), featuring a hydroxyl (-OH) group at the alpha-carbon (the second carbon atom) of its 18-carbon aliphatic chain. nih.govebi.ac.ukebi.ac.uk This hydroxyl group introduces a polar functional group to the otherwise nonpolar fatty acid chain, significantly influencing its chemical properties and biological interactions. ebi.ac.uk

The presence of the hydroxyl group at the alpha position is a key feature of alpha-hydroxy fatty acids, a class of compounds that play various roles in biological systems. science.gov The introduction of this group can affect the melting point and molecular packing of the fatty acid, as well as its interactions with other molecules through hydrogen bonding. ebi.ac.uk

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 2-Hydroxystearic acid, alpha-Hydroxystearic acid nih.gov |

| Molecular Formula | C18H36O3 nih.gov |

| Molecular Weight | 300.48 g/mol larodan.com |

| CAS Number | 629-22-1 larodan.com |

This table provides a summary of the key chemical identifiers and properties of this compound.

Overview of Biological Significance and Historical Research Context

The biological importance of this compound is primarily linked to its role as a crucial component of sphingolipids, particularly in the nervous system. researchgate.netnih.gov These 2-hydroxy fatty acids are integral to the structure of galactosylceramides (a type of cerebroside) and sulfatides, which are abundant in the myelin sheath that insulates nerve fibers. researchgate.netportlandpress.comresearchgate.net The hydroxylation of the fatty acid in these lipids is thought to enhance the stability of the myelin sheath by providing additional sites for hydrogen bonding and influencing membrane properties. portlandpress.com

Research has identified the enzyme responsible for the synthesis of 2-hydroxy fatty acids, including this compound, as fatty acid 2-hydroxylase (FA2H). uniprot.orgwikipedia.org This enzyme catalyzes the hydroxylation of long-chain fatty acids, which are then incorporated into sphingolipids. nih.govuniprot.org The expression of the FA2H gene is particularly high in tissues known to synthesize 2-hydroxylated sphingolipids, such as the brain, and its expression pattern during development correlates with myelination. portlandpress.com Mutations in the FA2H gene have been linked to neurodegenerative disorders, highlighting the critical role of 2-hydroxy fatty acids in maintaining a healthy nervous system. nih.gov

Historically, the study of hydroxylated fatty acids emerged from investigations into the composition of lipids in various tissues. The presence of 2-hydroxy fatty acids in brain cerebrosides was noted early on, with their concentration increasing during the process of myelination. researchgate.net The degradation of these fatty acids is also a subject of research, with studies indicating that they are broken down through a peroxisomal α-oxidation pathway. researchgate.netresearchgate.net This process involves the activation of the 2-hydroxy fatty acid to its CoA ester, followed by cleavage into an aldehyde and formyl-CoA. researchgate.net

Beyond the nervous system, 2-hydroxy fatty acids are also found in other tissues like the skin, where they are components of ceramides essential for the skin's permeability barrier. nih.gov

Table 2: Key Molecules in the Metabolism of this compound

| Molecule | Function |

| Stearic Acid (Octadecanoic acid) | Precursor fatty acid. nih.govebi.ac.uk |

| Fatty Acid 2-Hydroxylase (FA2H) | Enzyme that catalyzes the formation of 2-hydroxy fatty acids. uniprot.orgwikipedia.org |

| Galactosylceramide (Cerebroside) | A major class of sphingolipids in myelin containing 2-hydroxy fatty acids. portlandpress.com |

| Sulfatide | A sulfated galactosylceramide, also a key component of myelin. researchgate.netresearchgate.net |

| 2-Hydroxyphytanoyl-CoA Lyase | Enzyme involved in the peroxisomal α-oxidation and degradation of 2-hydroxy fatty acyl-CoAs. researchgate.net |

This table outlines the primary molecules involved in the synthesis and function of this compound.

特性

IUPAC Name |

2-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHBGTRZFAVZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415248 | |

| Record name | 2-Hydroxystearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-22-1, 17773-30-7, 1330-70-7 | |

| Record name | 2-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyoctadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxystearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyoctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EP4WX42O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Degradation and Catabolism of 2-hydroxyoctadecanoic Acid

Peroxisomal Alpha-Oxidation Pathway of 2-Hydroxy Fatty Acids

The degradation of 2-hydroxyoctadecanoic acid predominantly takes place within the peroxisomes, cellular organelles that house a variety of metabolic enzymes. nih.gov The alpha-oxidation pathway in peroxisomes is responsible for the catabolism of not only 2-hydroxy straight-chain fatty acids but also branched-chain fatty acids like phytanic acid. nih.govresearchgate.net

Initial Activation to 2-Hydroxyacyl-CoA Intermediates

Before entering the core alpha-oxidation cycle, this compound must first be activated. This initial step involves the conversion of the fatty acid into its corresponding acyl-CoA thioester, 2-hydroxyoctadecanoyl-CoA. nih.govresearchgate.net This activation reaction is crucial for the subsequent enzymatic steps and requires the cofactors ATP, CoA, and Mg2+. nih.govresearchgate.net Studies using rat liver homogenates have demonstrated the kinetics of this activation process. researchgate.net

Cleavage by 2-Hydroxyphytanoyl-CoA Lyase (HACL1): Enzymatic Mechanism and Cofactor Dependence (e.g., Thiamine Pyrophosphate)

The key carbon-carbon bond cleavage in the alpha-oxidation of 2-hydroxyoctadecanoyl-CoA is catalyzed by the peroxisomal enzyme 2-hydroxyphytanoyl-CoA lyase, also known as 2-hydroxyacyl-CoA lyase 1 (HACL1). portlandpress.comrhea-db.org This enzyme plays a pivotal role in the degradation of both 2-hydroxy straight-chain fatty acids and 3-methyl-branched fatty acids. portlandpress.com The catalytic activity of HACL1 is critically dependent on the cofactor thiamine pyrophosphate (TPP), a derivative of vitamin B1 (thiamine). researchgate.netportlandpress.com The mechanism involves the TPP-dependent cleavage of the bond between the C1 and C2 carbons of the 2-hydroxyacyl-CoA intermediate. portlandpress.com Inhibition studies using oxythiamine, a thiamine antagonist, have confirmed that the cleavage by HACL1 is the primary degradation pathway for 2-hydroxy fatty acids. researchgate.netresearchgate.net

Formation of n-1 Aldehydes and Formyl-CoA

The enzymatic action of HACL1 on 2-hydroxyoctadecanoyl-CoA yields two main products: an aldehyde with one less carbon atom (n-1 aldehyde) and formyl-CoA. nih.govresearchgate.net In the case of this compound, the n-1 aldehyde produced is heptadecanal. portlandpress.com The formyl-CoA is subsequently rapidly converted to formate, which can then be further metabolized to carbon dioxide. portlandpress.com The generation of an n-1 aldehyde and formate has been experimentally demonstrated in both intact and broken cell systems. nih.govresearchgate.net

Subcellular Compartmentalization of this compound Degradation in Mammalian Systems

In mammalian cells, the degradation of long-chain 2-hydroxy fatty acids like this compound is primarily compartmentalized within peroxisomes. nih.govresearchgate.netnih.gov Subcellular fractionation studies have confirmed the localization of the key enzymes, including HACL1, to these organelles. researchgate.net However, recent research has identified a second 2-hydroxyacyl-CoA lyase, HACL2, which is located in the endoplasmic reticulum. pnas.orgmdpi.commolbiolcell.org While HACL1 is considered the major enzyme for the alpha-oxidation of 2-hydroxy fatty acids in the liver, HACL2 also contributes to this process, particularly in the degradation of 2-hydroxy fatty acids derived from the breakdown of phytosphingosine. pnas.orgmdpi.commolbiolcell.org The existence of these two enzymes in different subcellular compartments suggests a complex and regulated system for the metabolism of 2-hydroxy fatty acids. mdpi.com

Interrelationships with Branched-Chain Fatty Acid Metabolism and Other Lipid Catabolic Pathways

The alpha-oxidation pathway for this compound is intricately linked with the metabolism of branched-chain fatty acids. The central enzyme, HACL1, is the same lyase responsible for a key step in the degradation of phytanic acid, a 3-methyl-branched fatty acid. nih.govportlandpress.com This shared enzymatic machinery highlights a metabolic crossover between these two classes of fatty acids.

Furthermore, the product of this compound alpha-oxidation, heptadecanal, can be further oxidized to heptadecanoic acid, an odd-chain fatty acid. mdpi.com This odd-chain fatty acid can then enter the mitochondrial beta-oxidation pathway for complete degradation to acetyl-CoA, thus integrating the peroxisomal alpha-oxidation pathway with mitochondrial energy metabolism. nih.govscirp.org The degradation of 2-hydroxy fatty acids is also connected to sphingolipid metabolism, as these fatty acids are components of sphingolipids like cerebrosides and sulfatides, particularly abundant in the nervous system. portlandpress.comnih.govucla.edu The turnover of these sphingolipids releases 2-hydroxy fatty acids that are then catabolized through the peroxisomal alpha-oxidation pathway. nih.gov

Biological Roles and Functional Implications of 2-hydroxyoctadecanoic Acid and Its Conjugates

Integration into Complex Lipids and Macromolecules

2-Hydroxyoctadecanoic acid is a key component of a specific class of sphingolipids, which are particularly abundant in the nervous system and the epidermis. nih.govnih.gov

2-Hydroxylated Sphingolipids: Cerebrosides and Sulfatides in Neural Tissues

In neural tissues, this compound is a prominent fatty acid in cerebrosides and sulfatides, which are types of glycosphingolipids. nih.govmolbiolcell.org These lipids are major constituents of the myelin sheath, the insulating layer that surrounds nerve axons. jneurosci.orghuntershope.org The presence of the 2-hydroxyl group in these sphingolipids is thought to be critical for the stability and proper function of myelin. jneurosci.orgresearchgate.net Specifically, 2-hydroxylated galactosylceramides (a type of cerebroside) and their sulfated derivatives, sulfatides, are integral to the unique architecture of the myelin membrane. jneurosci.orgbiomolther.org

Biosynthesis of N-2-Hydroxystearoylsphingosine

The journey of this compound into complex sphingolipids begins with its synthesis and subsequent activation. The enzyme fatty acid 2-hydroxylase (FA2H) catalyzes the hydroxylation of fatty acids, including stearic acid, to produce 2-hydroxy fatty acids. nih.govmedlineplus.gov This this compound is then activated to its CoA ester, 2-hydroxystearoyl-CoA. chemfont.ca

This activated form serves as a substrate for ceramide synthases, which catalyze the N-acylation of a sphingoid base, such as sphingosine, to form N-2-hydroxystearoylsphingosine (also known as C18:0-2OH ceramide). nih.govebi.ac.uk This ceramide can then be further metabolized to form more complex sphingolipids like galactosylceramide and sulfatide. nih.gov

Table 1: Key Molecules in the Biosynthesis of 2-Hydroxylated Sphingolipids

| Molecule | Role |

|---|---|

| Stearic Acid | Precursor fatty acid |

| Fatty Acid 2-Hydroxylase (FA2H) | Enzyme that adds a hydroxyl group to create this compound nih.govmedlineplus.gov |

| This compound | The resulting 2-hydroxylated fatty acid nih.gov |

| 2-Hydroxystearoyl-CoA | The activated form of this compound chemfont.ca |

| Sphingosine | Sphingoid base |

| Ceramide Synthase | Enzyme that combines 2-hydroxystearoyl-CoA and sphingosine nih.gov |

| N-2-Hydroxystearoylsphingosine | The resulting 2-hydroxylated ceramide ebi.ac.uk |

| Cerebrosides (e.g., Galactosylceramide) | Complex sphingolipids formed from N-2-hydroxystearoylsphingosine nih.govmolbiolcell.org |

Contribution to Biological Membrane Structure and Permeability Barrier Function

The incorporation of this compound into sphingolipids significantly influences the properties of biological membranes.

In the myelin sheath, the presence of the 2-hydroxyl group on the fatty acid chain is believed to increase the intermolecular hydrogen bonding within the lipid bilayer. ebi.ac.uk This enhanced interaction contributes to the tight packing and stability of the myelin membrane, which is essential for its insulating function and the rapid propagation of nerve impulses. jneurosci.org Studies on mice lacking the FA2H enzyme, and therefore deficient in 2-hydroxylated sphingolipids, have shown that while myelin can form, its long-term stability is compromised, leading to late-onset axonal and myelin sheath degeneration. jneurosci.orgresearchgate.net

In the epidermis, 2-hydroxylated ceramides are crucial components of the stratum corneum, the outermost layer of the skin. nih.gov They play a vital role in establishing and maintaining the skin's permeability barrier, which prevents water loss and protects against environmental insults. nih.gov

This compound as a Recognized Human Metabolite

This compound is a recognized human metabolite, meaning it is a substance produced during metabolism in the human body. nih.govzfin.orgebi.ac.uk It can be found in various tissues and biofluids, including feces. chemfont.caimmport.org Its presence is a direct result of the activity of the FA2H enzyme on stearic acid and its subsequent incorporation into and release from complex lipids. nih.gov

Pathophysiological Relevance of Altered 2-Hydroxylation Metabolism and Associated Disorders

Disruptions in the metabolism of this compound, primarily due to deficiencies in the FA2H enzyme, have significant pathological consequences, particularly affecting the nervous system.

Mutations in the FA2H gene lead to a rare, autosomal recessive neurodegenerative disorder known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN). nih.govresearchgate.net This condition is also referred to as hereditary spastic paraplegia 35 (SPG35). nih.govresearchgate.net

FAHN is characterized by a range of neurological symptoms that typically begin in childhood or adolescence and progressively worsen. huntershope.orgmedlineplus.gov These include:

Spasticity in the lower limbs

Ataxia (problems with coordination and balance)

Dystonia (involuntary muscle contractions)

Cognitive impairment

Optic atrophy and other vision problems

Leukodystrophy (loss of white matter in the brain) medlineplus.gov

A key feature of FAHN is the accumulation of iron in the basal ganglia of the brain, placing it within a group of disorders known as Neurodegeneration with Brain Iron Accumulation (NBIA). nih.govresearchgate.net The exact mechanism by which FA2H deficiency leads to iron accumulation is not yet fully understood. nih.gov

The underlying pathology of FAHN is believed to stem from the inability to produce sufficient amounts of 2-hydroxylated sphingolipids. medlineplus.gov This deficiency leads to abnormal myelin that is prone to degradation, resulting in the observed leukodystrophy and contributing to the severe neurological deficits seen in affected individuals. medlineplus.gov

Table 2: Clinical Manifestations of FA2H Deficiency (FAHN/SPG35)

| Feature | Description |

|---|---|

| Onset | Childhood or adolescence huntershope.orgmedlineplus.gov |

| Inheritance | Autosomal recessive huntershope.org |

| Core Symptoms | Spasticity, ataxia, dystonia, cognitive decline, vision impairment nih.govmedlineplus.gov |

| Neuroimaging | Leukodystrophy, brain iron accumulation in the basal ganglia nih.govmedlineplus.gov |

| Genetic Basis | Mutations in the FA2H gene huntershope.orgresearchgate.net |

Supramolecular Chemistry and Interfacial Behavior of 2-hydroxyoctadecanoic Acid

Molecular Self-Assembly and Aggregation Architectures

The self-assembly of 2-hydroxyoctadecanoic acid (2-HOA) is a complex process governed by a delicate interplay of non-covalent interactions. The positioning of the hydroxyl group at the alpha-carbon, adjacent to the carboxylic acid, significantly influences its aggregation behavior compared to other hydroxyoctadecanoic acid isomers.

Influence of Inter/Intramolecular Hydrogen Bonding and Chiral Stereoisomerism

The capacity for both inter- and intramolecular hydrogen bonding is a defining characteristic of 2-HOA. The proximity of the hydroxyl and carboxyl groups allows for the potential of intramolecular hydrogen bonding, which can affect the molecule's conformation and subsequent self-assembly. However, studies suggest that intermolecular hydrogen bonding plays a more dominant role in the formation of larger aggregates. ebi.ac.uk

Formation and Stability of Molecular Gels and Dispersions

While other isomers of hydroxyoctadecanoic acid, such as 1this compound, are well-known for their ability to form robust molecular gels in organic solvents, the gelation properties of 2-HOA are less pronounced. sigmaaldrich.comnih.gov The inhibited intermolecular hydrogen bonding network, as previously mentioned, hinders the formation of the extensive fibrillar networks that are typically required for gelation. ebi.ac.uk

However, 2-HOA can form stable dispersions in aqueous solutions under specific conditions. The balance of hydrophilic (hydroxyl and carboxyl groups) and hydrophobic (alkyl chain) parts of the molecule allows for the formation of aggregates in water. The stability of these dispersions is sensitive to factors such as pH and the presence of counter-ions.

Monolayer Phase Behavior at Air-Water and Biological Mimetic Interfaces

The behavior of this compound at interfaces, particularly the air-water interface, reveals significant insights into its molecular organization and interactions. The presence of the additional hydroxyl group leads to a more complex phase behavior compared to simple fatty acids. nih.gov

Implications for Biomineralization Processes and Crystallization Phenomena

The ability of this compound to form structured monolayers and interact strongly with cations like Ca²⁺ has significant implications for biomineralization and crystallization processes. ebi.ac.uknih.gov Biomineralization is inherently a non-equilibrium process, and the complex phase behavior of 2-HOA monolayers under various ionic conditions provides a valuable model system for studying these phenomena. ebi.ac.uknih.govacs.org

The chelation of calcium ions by the 2-HOA headgroup can serve as a template for the nucleation and growth of calcium carbonate crystals. ebi.ac.uk The organization and packing of the monolayer can influence the polymorph and orientation of the resulting crystals. The interplay of hydrogen bonding, electrostatic interactions, and steric effects within the monolayer dictates its symmetry and, consequently, its templating capabilities. ebi.ac.uknih.govacs.org The instability of the monolayer in the presence of bicarbonate suggests a dynamic role in regulating mineralization, potentially controlling the local concentration of ions at the growth interface. ebi.ac.uknih.gov

Advanced Analytical and Characterization Methodologies for 2-hydroxyoctadecanoic Acid in Research

Mass Spectrometry-Based Approaches for Structural Elucidation (e.g., Gas Chromatography-Mass Spectrometry)

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of 2-hydroxyoctadecanoic acid. When coupled with gas chromatography (GC), it provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound is typically derivatized, often through silylation or methylation, to increase its volatility and thermal stability for gas chromatographic separation. researchgate.netunl.edu The derivatized compound is then introduced into the GC, where it is separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the column. researchgate.net Following separation, the molecule enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum displays a molecular ion peak, confirming the molecular weight, and a series of fragment ions that provide structural information. For instance, the mass spectra of methyl 2-hydroxyoctadecanoate exhibit characteristic fragmentation patterns that allow for its unambiguous identification. unl.edu The NIST Mass Spectrometry Data Center contains reference spectra for this compound, with a prominent m/z peak at 300. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyzing the compound in its native form, liquid chromatography-mass spectrometry (LC-MS) is employed. akjournals.combiorxiv.org This technique separates the compound in the liquid phase before it enters the mass spectrometer. akjournals.com Advanced LC-MS/MS methods, including those using data-independent acquisition and electron-activated dissociation, offer in-depth structural information, such as the position of the hydroxyl group and any sites of unsaturation. biorxiv.org

The table below summarizes key mass spectrometric data for this compound.

| Analytical Technique | Key Findings | Reference |

| GC-MS | Identification of silylated this compound. | researchgate.net |

| GC-MS | Mass spectra of methyl 2-hydroxyoctadecanoate show intense molecular ion peaks. | unl.edu |

| LC-MS/MS | In-depth structural elucidation using derivatization and advanced fragmentation techniques. | biorxiv.org |

| NIST Database | Library spectra available with a top m/z peak at 300. | nih.gov |

Chromatographic Separation Techniques for Purity and Quantification (e.g., High-Performance Liquid Chromatography with Evaporative Light Scattering Detection, Thin Layer Chromatography)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC is a versatile technique for separating non-volatile compounds like this compound. akjournals.comresearchgate.net When coupled with an Evaporative Light Scattering Detector (ELSD), it allows for the detection of analytes that lack a UV chromophore. akjournals.com The principle of ELSD involves the nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. akjournals.com This method has been successfully applied to the determination of hydroxystearic acids in complex mixtures. akjournals.comresearchgate.net A typical HPLC-ELSD method would utilize a C18 column with a gradient elution of methanol and an aqueous acid solution. akjournals.comresearchgate.net

Thin Layer Chromatography (TLC): TLC is a simpler, cost-effective chromatographic method used for the separation and qualitative analysis of this compound. unl.edunih.gov The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica gel), and a solvent system is used to develop the chromatogram. nih.gov The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot, represented by the retardation factor (Rf value), can be compared to that of a standard for identification. Visualization of the spots can be achieved using various reagents, such as an aqueous solution of ammonium molybdate and ceric sulfate. nih.gov

The following table outlines the parameters for chromatographic separation of hydroxy fatty acids.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection |

| HPLC-ELSD | C18 column | Gradient of methanol and 1% acetic acid | Evaporative Light Scattering Detector |

| TLC | Silica gel 60 | Varies depending on separation | Staining with specific reagents |

Spectroscopic Analysis for Molecular Structure and Intermolecular Interactions (e.g., Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.govmdpi.com The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the hydroxyl (-OH) and carboxyl (-COOH) groups. ebi.ac.uk Studies have shown that the position of the hydroxyl group influences intermolecular and intramolecular hydrogen bonding, which is reflected in the FTIR spectrum. nih.govresearchgate.net For instance, this compound does not form a molecular dimer, as indicated by FTIR, due to the inability of the secondary hydroxyl group to form intermolecular hydrogen bonds. nih.govebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of this compound. nih.govaocs.org The ¹H NMR spectrum of methyl 2-hydroxyoctadecanoate shows distinct signals for the proton on the hydroxyl-bearing carbon, the methyl protons of the ester, and the long alkyl chain protons. aocs.org The chemical shift of the proton attached to the hydroxyl-bearing carbon is particularly informative and changes depending on the position of the hydroxyl group along the fatty acid chain. aocs.org

| Spectroscopic Technique | Information Obtained | Key Spectral Features for this compound |

| FTIR | Functional groups, hydrogen bonding | -OH stretch, C=O stretch of carboxylic acid |

| ¹H NMR | Proton environment, connectivity | Signal for CH(OH), signals for alkyl chain protons |

| ¹³C NMR | Carbon skeleton | Signals for carboxyl carbon, hydroxyl-bearing carbon, alkyl chain carbons |

Synchrotron-Based Techniques for Interfacial Structure Analysis (e.g., Grazing Incidence X-ray Diffraction, X-ray Reflectivity)

Synchrotron-based techniques are employed to study the arrangement of this compound molecules at interfaces, such as in monolayers at the air-water interface.

Grazing Incidence X-ray Diffraction (GIXD): GIXD is a surface-sensitive technique that provides information about the two-dimensional lattice structure of molecular monolayers. gsartor.orgacs.org Studies on this compound monolayers have utilized GIXD to determine the packing and tilt of the alkyl chains. acs.orgnih.gov These studies have revealed complex phase behavior, with the arrangement of molecules being influenced by factors such as the subphase composition (e.g., presence of ions like Ca²⁺) and surface pressure. acs.orgnih.gov

X-ray Reflectivity (XRR): XRR complements GIXD by providing information about the electron density profile perpendicular to the interface. This allows for the determination of the monolayer thickness and roughness. The combination of GIXD and XRR offers a comprehensive picture of the interfacial structure of this compound monolayers. acs.orgnih.gov

Surface-Sensitive Microscopy and Electrochemistry for Monolayer Characterization (e.g., Brewster Angle Microscopy, Surface Potential Measurements)

The behavior of this compound in monolayers can be visualized and characterized using a combination of microscopy and electrochemical techniques.

Brewster Angle Microscopy (BAM): BAM is an in-situ imaging technique that allows for the direct visualization of the morphology of Langmuir monolayers at the air-water interface without the need for fluorescent probes. gsartor.orgresearchgate.net It is based on the principle that at the Brewster angle, p-polarized light is not reflected from a pure liquid surface, but the presence of a monolayer alters the refractive index, leading to reflection. BAM has been used to observe the formation of condensed phase domains in this compound monolayers. gsartor.orgacs.orgnih.gov The morphology and size of these domains provide insights into the phase behavior and intermolecular interactions within the monolayer. acs.org

| Technique | Information Provided | Key Findings for this compound |

| Brewster Angle Microscopy (BAM) | Monolayer morphology, domain formation | Visualization of condensed phase domains. gsartor.orgacs.orgnih.gov |

| Surface Potential Measurements | Electrical properties of the monolayer, headgroup orientation | The hydroxyl and carboxyl groups act as a combined polar headgroup. gsartor.orgacs.orgnih.gov |

Derivatives and Chemical Modifications of 2-hydroxyoctadecanoic Acid

Naturally Occurring Modified 2-Hydroxyoctadecanoic Acid Analogs

Nature produces a variety of fatty acids that are structurally analogous to this compound but feature unique modifications. These natural analogs often possess distinct biological activities and physical properties.

One significant class of modified fatty acids includes those containing a cyclopropane ring. marquette.edu These molecules are metabolites found in various organisms. For example, cis-9,10-methyleneoctadecanoic acid is a cyclopropane fatty acid methyl ester. glpbio.com Dihydrosterculic acid is another example of a naturally occurring fatty acid that incorporates a cyclopropane ring within its carbon chain. wiley.com The rigid structure of the cyclopropane ring introduces a defined conformational constraint on the fatty acid chain. marquette.edu Curacin A, a potent cytotoxic agent from the cyanobacterium Lygnbya majuscula, features a cyclopropane ring as part of its complex structure, highlighting the diverse biological roles of these modified lipids. marquette.edu

Other naturally occurring analogs are positional isomers or feature different functional groups. The suberin layer of plants, particularly in the bark of trees like birch, is a rich source of hydroxy and epoxy fatty acids. unl.ptdiva-portal.org A principal monomer in birch suberin is cis-9,10-epoxy-18-hydroxyoctadecanoic acid. unl.ptdiva-portal.org This molecule can be isolated in significant quantities from this renewable resource. unl.pt Additionally, other positional isomers such as 10-hydroxyoctadecanoic acid are produced through the enzymatic action of oleate hydratases on oleic acid. constantsystems.comgsartor.org

| Analog Name | Structural Modification | Natural Source Example | Reference |

| cis-9,10-Methyleneoctadecanoic acid | Cyclopropane ring | - | glpbio.com |

| Dihydrosterculic acid | Cyclopropane ring | - | wiley.com |

| cis-9,10-Epoxy-18-hydroxyoctadecanoic acid | Epoxide ring, terminal hydroxyl group | Outer bark of birch (Betula verrucosa) | unl.ptdiva-portal.org |

| 10-Hydroxyoctadecanoic acid | Hydroxyl group at C-10 | Product of oleic acid hydration by oleate hydratase | constantsystems.comgsartor.org |

Enzymatic Derivatization for Value-Added Products and Material Applications

The use of enzymes, particularly lipases, offers a green and highly selective alternative to traditional chemical methods for modifying this compound and related hydroxy fatty acids. mdpi.com These biocatalytic processes operate under mild conditions, yielding high-purity products with applications ranging from biolubricants to bioplastics. mdpi.comresearchgate.net

Macrolactones: Intramolecular esterification of ω-hydroxy fatty acids can yield large-ring cyclic esters known as macrolactones. Lipases are effective catalysts for this lactonization process. researchgate.net The enzyme's ability to recognize and catalyze the reaction is influenced by the chain length of the hydroxy fatty acid, with a high affinity for long-chain substrates that resemble their natural fatty oil substrates. acs.org This process is a key step in producing monomers for ring-opening polymerization. acs.org

Estolides: Estolides are oligomeric fatty acids linked by ester bonds between the carboxyl group of one fatty acid and a hydroxyl group on the chain of another. mdpi.com They are valuable as biodegradable lubricants and plasticizers. researchgate.net Lipase-catalyzed synthesis is a preferred method for estolide production. mdpi.com For instance, lipases from Candida antarctica (both CALA and CALB) and Thermomyces lanuginosus (TLL) have been successfully used to produce estolides from hydroxy fatty acids like ricinoleic acid, a C18 unsaturated hydroxy fatty acid. mdpi.comresearchgate.netbohrium.com The process can be optimized by using a sequence of enzymes; for example, CALA can be used to form the estolide mixture, followed by TLL to hydrolyze and remove residual glycerol. mdpi.comresearchgate.net

Polyester Co-oligomers: Hydroxy fatty acids are ideal monomers for the synthesis of bio-based polyesters through polycondensation reactions. mdpi.comacs.org Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are highly efficient catalysts for this polymerization. unl.pt A notable example is the polycondensation of cis-9,10-epoxy-18-hydroxyoctadecanoic acid, which yields epoxy-functionalized polyesters with molecular weights up to 20,000 Da. unl.pt This polymerization can be performed in organic solvents like toluene or under solvent-free bulk conditions. unl.pt The use of supercritical carbon dioxide (scCO₂) as a reaction medium represents a significant green chemistry advancement, allowing for polymerization at low temperatures (35–55 °C) while preserving sensitive functional groups like epoxides. diva-portal.orgmdpi.com

| Product | Enzyme(s) | Substrate Example | Key Findings & Conditions | Reference |

| Estolides | Candida antarctica lipase A (CALA), Thermomyces lanuginosus lipase (TLL), Candida antarctica lipase B (CALB) | Castor Oil (Ricinoleic Acid) | CALA catalyzes transesterification to form estolide trimers and tetramers. TLL can be added to "clean up" the mixture by hydrolyzing glycerol. | mdpi.comresearchgate.netbohrium.com |

| Estolides | Candida rugosa lipase, Staphylococcus xylosus lipase | Ricinoleic acid | Synthesis can be performed at moderate temperatures in both organic and solvent-free systems. | mdpi.com |

| Epoxy-Functionalized Polyesters | Novozym 435 (Candida antarctica lipase B) | cis-9,10-Epoxy-18-hydroxyoctadecanoic acid | Bulk polymerization (85 °C) yielded polyesters with Mw of 15,000 in 3 hours. The epoxy groups are preserved for post-polymerization modification. | unl.pt |

| Epoxy-Functionalized Polyesters | Novozym 435 | cis-9,10-Epoxy-18-hydroxyoctadecanoic acid | Polymerization in supercritical CO₂ at low temperatures (35-55°C) produces high molecular weight polyesters. | diva-portal.org |

| Macrolactones / Oligoesters | Pseudomonas fluorescens lipase | 12-Hydroxystearic acid (12-HSA), 16-Hydroxyhexadecanoic acid | Lipase from P. fluorescens showed the ability to catalyze the lactonization/oligomerization of 12-HSA. | researchgate.net |

Synthetic Routes to Stereospecific this compound Analogs for Research Purposes

The biological activity of hydroxy fatty acids is often dependent on their stereochemistry. Therefore, synthetic routes that allow for precise control over the stereocenters are crucial for research purposes, particularly for studying enzyme-substrate interactions and cellular signaling pathways.

Several strategies exist for the stereospecific synthesis of modified fatty acids. One common approach involves using enantiomerically pure starting materials. For example, the synthesis of specific stereoisomers of 2'-hydroxy-ceramides has been achieved by condensing commercially available (R)- and (S)-isomers of short-chain 2-hydroxy acids with a chiral sphingosine backbone. nih.gov This principle can be extended to this compound to prepare specific ceramide analogs for biological testing.

Another powerful technique is the use of stereoselective reactions on unsaturated fatty acid precursors.

Asymmetric Dihydroxylation: The cis-hydroxylation of a double bond in an unsaturated fatty acid like oleic acid can produce vicinal diols. While classical methods using potassium permanganate yield a racemic mixture of erythro-diols, modern asymmetric dihydroxylation catalysts can provide access to enantiomerically enriched products. mdpi.com

Asymmetric Cyclopropanation: For synthesizing cyclopropane-containing analogs, the Simmons-Smith reaction and its modern variants are highly effective. marquette.edu The diastereoselectivity of the cyclopropanation of an allylic alcohol can be controlled by the existing stereocenter of the hydroxyl group. marquette.edu Furthermore, the use of chiral ligands in the reaction can induce high enantioselectivity, enabling the synthesis of specific stereoisomers of cyclopropane-containing fatty acids. marquette.edu

Enzymatic reactions can also be employed in synthetic routes to achieve stereospecificity. Photoenzymatic cascades, for instance, can transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. constantsystems.com This involves a stereoselective hydration of a carbon-carbon double bond by a fatty acid hydratase, followed by a decarboxylation step. constantsystems.com Such methods provide a biocatalytic route to chiral hydroxy fatty acids that can serve as building blocks for more complex molecules.

Natural Occurrence and Distribution of 2-hydroxyoctadecanoic Acid in Biological Systems

Occurrence in Mammalian Tissues and Biofluids (e.g., Brain, Feces)

In mammals, 2-hydroxyoctadecanoic acid is a constituent of sphingolipids, which are essential components of cell membranes, particularly abundant in the nervous system. nih.gov The synthesis of these 2-hydroxylated fatty acids is catalyzed by fatty acid 2-hydroxylase (FA2H). nih.govresearchgate.net

Brain: 2-Hydroxyfatty acids are notable components of brain cerebrosides and sulfatides. researchgate.netresearchgate.net The 2-hydroxyl group in these sphingolipids is thought to contribute to the stability of myelin by participating in an extensive lateral network of hydrogen bonds. nih.gov The degradation of these fatty acids occurs through an alpha-oxidation pathway, a process that has been reinvestigated using labeled this compound. researchgate.netresearchgate.net This degradation pathway involves the activation of the 2-hydroxyfatty acid to an acyl-CoA, followed by cleavage to formyl-CoA and an n-1 aldehyde. researchgate.net

Feces: this compound has been detected in human feces. cir-safety.org Its presence in fecal matter is likely a result of both endogenous metabolism and the metabolic activity of the gut microbiota. jmb.or.kr Research has shown that intestinal bacteria can convert dietary unsaturated fatty acids into hydroxy fatty acids. jmb.or.kr

Table 1: Occurrence of this compound in Mammalian Systems

| System/Sample | Finding |

|---|---|

| Mammalian Tissues | |

| Brain | Constituent of cerebrosides and sulfatides, involved in myelin stability. nih.govresearchgate.netresearchgate.net |

| Mammalian Biofluids | |

| Feces | Detected in human feces, likely from endogenous and microbial metabolism. cir-safety.org |

Presence in Plant Species (e.g., Allamanda cathartica, Brassica napus)

This compound has been identified in several plant species. lookchem.comnih.govbocsci.com

Allamanda cathartica : This flowering plant, belonging to the Apocynaceae family, is a known natural source of this compound. lookchem.combocsci.complantaedb.com

Brassica napus : Commonly known as rapeseed, Brassica napus also contains this compound. lookchem.comnih.govbocsci.com Studies on the lipid polyester composition of Brassica napus seeds have noted the release of 2-hydroxy fatty acids during analysis, which may originate from the N-acyl groups of sphingolipids. researchgate.net

Malvaviscus arboreus : GC-MS analysis of the fatty acid profile of Malvaviscus arboreus flowers has revealed the presence of this compound, accounting for 1.8% of the total fatty acids. ekb.eg

Table 2: Presence of this compound in Plant Species

| Plant Species | Family | Common Name | Reference(s) |

|---|---|---|---|

| Allamanda cathartica | Apocynaceae | Golden Trumpet | lookchem.combocsci.complantaedb.com |

| Brassica napus | Brassicaceae | Rapeseed | lookchem.comnih.govbocsci.comresearchgate.net |

| Malvaviscus arboreus | Malvaceae | Wax Mallow | ekb.eg |

Identification in Microbial Organisms (e.g., Thiobacillus thiooxidans, Lactic Acid Bacteria)

Microorganisms play a significant role in the production of hydroxy fatty acids.

Thiobacillus thiooxidans : A derivative of this compound, specifically cis-11,12-methylene-2-hydroxyoctadecanoic acid, has been identified as a component of an ornithine-containing lipid in the bacterium Thiobacillus thiooxidans. unl.eduresearchgate.net The structure was elucidated through a combination of chromatographic techniques, mass spectrometry, and chemical degradation studies. unl.edu

Lactic Acid Bacteria (LAB) : Several studies have demonstrated the ability of lactic acid bacteria to convert unsaturated fatty acids into hydroxy fatty acids. For instance, some LAB can transform linoleic acid into 10-hydroxyoctadecanoic acid. jmb.or.krpnas.orgresearchgate.net While the focus of these studies is often on 10-hydroxyoctadecanoic acid, they highlight the broader capability of gut microbes to hydroxylate fatty acids. jmb.or.krpnas.org Lactobacillus plantarum has been specifically noted to convert linoleic acid to 10-hydroxyoctadecanoic acid. researchgate.net

Fusarium graminearum : In this plant-pathogenic fungus, this compound is a dominant fatty acid in its glucosylceramides. nih.gov The fungus possesses a desaturase that can introduce a double bond into this fatty acid. nih.gov

Table 3: Identification of this compound and its Derivatives in Microbial Organisms

| Microbial Organism | Finding | Reference(s) |

|---|---|---|

| Thiobacillus thiooxidans | Identified cis-11,12-methylene-2-hydroxyoctadecanoic acid as part of an ornithine-containing lipid. | unl.eduresearchgate.net |

| Lactic Acid Bacteria | Capable of converting unsaturated fatty acids to hydroxy fatty acids, such as 10-hydroxyoctadecanoic acid. | jmb.or.krpnas.orgresearchgate.net |

| Fusarium graminearum | This compound is a major component of its glucosylceramides. | nih.gov |

Detection in Marine Invertebrates and Other Organisms

This compound and its derivatives are also found in various marine organisms.

Marine Sponges : The sponge Smenospongia aurea contains novel 2-hydroxy fatty acids in its phospholipids, including this compound. wikidata.org Another marine sponge, Axinella infundibula, produces axinelloside A, a complex lipopolysaccharide that contains (R)-3-hydroxy-octadecanoic acid. acs.org

Sea Urchins : A ganglioside isolated from the ovary of the sea urchin Diadema setosum possesses a 2-hydroxy octadecanoyl moiety. rsc.org

Marine-derived Fungi : A strain of Trichoderma longibrachiatum isolated from mussels was found to produce this compound. ifremer.fr

Table 4: Detection of this compound and its Derivatives in Marine Organisms

| Marine Organism | Finding | Reference(s) |

|---|---|---|

| Smenospongia aurea (Sponge) | Contains this compound in its phospholipids. | wikidata.org |

| Axinella infundibula (Sponge) | Produces a compound containing (R)-3-hydroxy-octadecanoic acid. | acs.org |

| Diadema setosum (Sea Urchin) | A ganglioside from this species contains a 2-hydroxy octadecanoyl moiety. | rsc.org |

| Trichoderma longibrachiatum (Fungus) | Produces this compound. | ifremer.fr |

Concluding Perspectives and Future Research Directions

Unexplored Aspects of 2-Hydroxyoctadecanoic Acid Metabolism and Regulation

While it is established that 2-hydroxy fatty acids are constituents of brain cerebrosides and sulfatides and are degraded via an alpha-oxidation system, the specific regulatory nuances of this compound metabolism remain a significant area of future research. researchgate.net The degradation pathway involves the activation of the fatty acid to its acyl-CoA ester, followed by cleavage to produce an n-1 aldehyde and formyl-CoA. researchgate.net This process is catalyzed by 2-hydroxyphytanoyl-CoA lyase, a thiamine pyrophosphate-dependent enzyme located in peroxisomes. researchgate.net

However, many aspects of this metabolic pathway are still not fully understood. The precise mechanisms that control the expression and activity of the enzymes involved, such as fatty acid 2-hydroxylase (FA2H) for its synthesis and 2-hydroxyacyl-CoA lyases (HACL1 and HACL2) for its degradation, are largely unknown. researchgate.net Future investigations should focus on identifying the transcriptional and post-translational modifications that regulate these enzymes in response to different physiological and pathological conditions. The contribution of each HACL to the production of odd-chain fatty acids from 2-hydroxy fatty acids in various tissues is another area that requires further exploration. researchgate.net Additionally, the potential physiological functions of free this compound are currently not known and warrant investigation. researchgate.net

Potential Biotechnological Applications and Strategies for Industrial Synthesis

This compound and other hydroxy fatty acids hold considerable promise for various biotechnological and industrial applications due to their unique chemical properties, such as higher viscosity and reactivity compared to non-hydroxylated fatty acids. gsartor.org These properties make them valuable in the production of resins, waxes, plastics, corrosion inhibitors, and cosmetics. gsartor.org

Currently, the industrial supply of hydroxy fatty acids relies heavily on castor oil. gsartor.org However, fluctuations in supply and price have driven the search for alternative production methods. gsartor.org Biotechnological production through microbial fermentation presents a promising and sustainable alternative. Several microorganisms have been identified that can produce hydroxy fatty acids. gsartor.orgjmb.or.krjmb.or.kr For instance, some bacteria can hydrate oleic acid to produce 10-hydroxystearic acid. gsartor.org

Future research should focus on the following strategies for industrial synthesis:

Metabolic Engineering of Microorganisms: Genetically modifying bacteria or yeast to enhance the production of specific hydroxy fatty acids like this compound from inexpensive feedstocks such as crude glycerol is a key strategy. researchgate.net

Enzyme Discovery and Optimization: Identifying and characterizing novel enzymes with higher catalytic efficiency and specificity for the production of this compound is crucial. researchgate.net

Process Optimization: Developing efficient and scalable fermentation and downstream processing techniques will be essential for cost-effective industrial production. researchgate.net

Emerging Roles in Health and Disease States Beyond Established Associations

While the role of 2-hydroxy fatty acids in the nervous system is well-documented, emerging research indicates their involvement in a wider range of physiological and pathological processes. These lipids, collectively termed octadecanoids when derived from 18-carbon fatty acids, are now recognized as a class of lipid mediators with potent biological effects. portlandpress.com

Table 1: Emerging Research Areas for this compound in Health and Disease

| Research Area | Potential Role of this compound | Key Research Questions |

| Cancer | A low expression of the synthesizing enzyme FA2H has been correlated with a poor prognosis in several cancers. researchgate.net Its role in tumor cell signaling and metabolism is an area of active investigation. | What is the precise mechanism by which this compound influences cancer progression? Can it serve as a biomarker or a therapeutic target? |

| Inflammation and Immunity | As part of the octadecanoid family, it may be involved in modulating inflammatory responses and immune cell function. portlandpress.com | How does this compound interact with immune cells? What are its specific effects on inflammatory pathways? |

| Metabolic Disorders | Alterations in fatty acid metabolism, including the upregulation of 2-hydroxystearic acid, have been observed in conditions like short-term fasting. frontiersin.org | What is the role of this compound in systemic energy homeostasis and metabolic diseases such as diabetes and obesity? |

| Biomineralization | The α-hydroxy acid functionality allows for chelation, suggesting a potential role in processes like biomineralization. acs.org | Does this compound play a role in bone formation or pathological calcification? |

Future research is needed to elucidate the specific molecular mechanisms through which this compound exerts these effects. This includes identifying its cellular receptors and downstream signaling pathways.

Advanced Material Science and Nanotechnology Implications of this compound Aggregates

The self-assembly of this compound and other hydroxy fatty acids into various nanostructures is a field with significant potential for material science and nanotechnology. researchgate.netacs.org The presence of the hydroxyl group, in addition to the carboxylic acid, allows for complex hydrogen bonding networks that drive the formation of these aggregates. acs.orgresearchgate.net

The structure of the resulting aggregates is highly dependent on factors such as the position of the hydroxyl group and the surrounding chemical environment. researchgate.net For this compound, the proximity of the hydroxyl group to the carboxylic acid can inhibit the formation of typical molecular dimers, leading to unique self-assembly behaviors. researchgate.net

Table 2: Nanotechnological Applications of Hydroxy Fatty Acid Aggregates

| Application Area | Description | Future Directions |

| Drug Delivery | Self-assembled nanostructures like lipid nanocapsules can encapsulate and deliver therapeutic agents. nih.gov The unique properties of this compound could be harnessed to create novel drug delivery systems. | Designing targeted and responsive nanocarriers based on this compound for specific diseases like cancer. mdpi.com |

| Biocatalysis | Immobilizing enzymes within these nanostructures can enhance their stability and reusability. | Developing efficient biocatalytic systems for green chemistry applications. |

| Nanoelectronics | The ordered arrangement of molecules in self-assembled structures could be utilized in the fabrication of nanoelectronic components. | Exploring the conductive and electronic properties of this compound aggregates. |

| Advanced Materials | The gelation properties of some hydroxy fatty acids are used to create organogels and other soft materials with applications in lubricants, paints, and cosmetics. researchgate.netresearchgate.net | Controlling the self-assembly process to create materials with tailored mechanical and chemical properties. |

Future research will focus on gaining a deeper understanding of the fundamental principles governing the self-assembly of this compound. acs.orgacs.org This knowledge will be instrumental in designing and fabricating novel nanomaterials with precisely controlled structures and functions for a wide range of advanced applications.

Q & A

Q. What experimental methods are recommended for synthesizing and purifying 2-hydroxyoctadecanoic acid for laboratory use?

Synthesis typically involves hydroxylation of stearic acid or enzymatic pathways using fatty acid hydroxylases. Purification (>98% purity) is achieved via recrystallization in non-polar solvents or column chromatography, with verification by melting point analysis (92–93°C) and thin-layer chromatography (TLC) . For isotopic labeling (e.g., deuterated forms), catalytic hydrogenation or enzymatic incorporation using labeled precursors is employed, followed by LC-MS validation .

Q. How can researchers confirm the structural integrity of this compound in synthetic or biological samples?

Use a combination of:

- GC-MS : Derivatize with BSTFA or TMS to enhance volatility. Characterize fragmentation patterns (e.g., m/z 300.48 for molecular ion) .

- LC-MS/MS : Negative-ion mode with C18 columns; monitor transitions like m/z 299 → 255 (loss of CO2) .

- NMR : Confirm hydroxyl group position via ¹H-NMR (δ 3.8–4.1 ppm for α-hydroxy proton) and ¹³C-NMR (δ 70–75 ppm for hydroxylated carbon) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols during weighing or heating .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via authorized chemical waste facilities .

Advanced Research Questions

Q. How does this compound influence membrane biophysics, and what experimental models are suitable for studying its effects?

The α-hydroxy group enables hydrogen bonding with adjacent lipids, promoting membrane condensation. Methods include:

- Langmuir Monolayers : Measure surface pressure-area isotherms to study phase transitions. This compound exhibits distinct collapse pressures (~45 mN/m) due to headgroup interactions .

- Atomic Force Microscopy (AFM) : Visualize domain formation in lipid bilayers .

- Calorimetry : Differential scanning calorimetry (DSC) reveals phase separation temperatures in mixed lipid systems .

Q. What methodologies are used to investigate the peroxisomal α-oxidation pathway of this compound?

- Isotopic Tracing : Incubate cells with ¹³C-labeled this compound and track formate (¹³C-formate) production via GC-MS .

- Enzyme Assays : Isolate peroxisomes and measure 2-hydroxyphytanoyl-CoA lyase activity using spectrophotometric detection of formyl-CoA .

- Knockout Models : Use fibroblasts from Zellweger syndrome patients (lacking functional peroxisomes) to confirm pathway dependence .

Q. How can researchers resolve contradictory data on the biological targets of this compound (e.g., GPCR84 vs. sphingosine receptors)?

- Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-sphingosine-1-phosphate) in HEK293 cells overexpressing Edg-3 or Edg-5 receptors .

- CRISPR Interference : Knock down candidate targets (e.g., GPCR84) and assess changes in downstream signaling (e.g., cAMP or Ca²⁺ flux) .

- Molecular Docking : Compare binding affinities using homology models of targets derived from X-ray crystallography data .

Q. What experimental designs are optimal for evaluating the antifungal activity of this compound relative to other hydroxy fatty acids?

- Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Candida albicans, comparing this compound with 3-hydroxy analogues .

- Hyphal Growth Inhibition : Treat Gigaspora gigantea cultures and quantify lateral branching via microscopy .

- Synergy Studies : Combine with azoles (e.g., fluconazole) and calculate fractional inhibitory concentration indices (FICIs) .

Methodological Challenges & Data Analysis

Q. How should researchers address variability in reported LogP values (e.g., XlogP vs. AlogP 5.3) for this compound?

Q. What strategies mitigate interference from endogenous hydroxy fatty acids during quantification in biological samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。